Ethyl 3-hydroxycyclobutanecarboxylate
Description
Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6) is a cyclobutane-derived ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its structure features a hydroxyl group at the 3-position of the cyclobutane ring and an ethoxycarbonyl moiety at the 1-position. Key identifiers include:
- SMILES: CCOC(=O)C1CC(C1)O
- InChIKey: KTVUZBJHOAPDGC-UHFFFAOYSA-N
- Predicted Collision Cross-Section: Ranges from 127.7 Ų ([M-H]⁻) to 135.8 Ų ([M+Na]⁺), indicating moderate polarity and compact molecular geometry .
This compound is synthesized via hydrogenolysis of benzyl-protected precursors (e.g., 3-benzyloxycyclobutanecarboxylic acid ethyl ester) using palladium catalysts , followed by purification via silica gel chromatography . It serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-02-6, 160351-88-2 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric and Electronic Effects : this compound exhibits greater steric hindrance than its methyl analogue due to the larger ethoxy group. This impacts reactivity in nucleophilic substitutions .
- Ring Strain : Cyclobutane derivatives inherently possess higher ring strain than cyclohexane analogues (e.g., Ethyl 4-hydroxycyclohexanecarboxylate), influencing thermal stability and reaction pathways .
- Solubility : The hydroxyl group enhances water solubility compared to benzyl-protected derivatives (e.g., Ethyl 3-(benzyloxy)cyclobutanecarboxylate), which are more lipophilic .
Table 2: Reactivity Comparison
Notable Findings:
- This compound’s hydroxyl group enables direct functionalization (e.g., etherification with 4-(bromomethyl)benzonitrile in DMF/K₂CO₃ ).
- Methyl analogues are more reactive in ester hydrolysis due to reduced steric bulk, whereas benzyl derivatives require deprotection steps for further modification .
Spectroscopic and Analytical Data
Table 3: Spectroscopic Signatures
Q & A
Basic Research: How can the synthesis of ethyl 3-hydroxycyclobutanecarboxylate be optimized for high yield and purity?
Answer:
The synthesis involves cyclization reactions and functional group modifications. Key steps include:
- Hydrogenolysis : Ethyl 3-benzyloxycyclobutanecarboxylate is hydrogenated using 10% Pd/C under 25 psi H₂ to yield the hydroxy derivative (75% yield) .
- Oxidation : TiO₂ or CrO₃ can oxidize the hydroxyl group to a ketone, with TiO₂ yielding higher efficiency (78% vs. 38% for CrO₃) .
- Reaction Monitoring : Use HPLC to track intermediates and NMR to confirm structural integrity .
Critical Parameters : - Temperature control (−80°C for Grignard reactions; room temperature for hydrogenolysis).
- Solvent choice (ether for Grignard; ethanol for esterification).
Basic Research: What purification techniques are most effective for isolating this compound?
Answer:
- Distillation : Effective for separating low-boiling-point byproducts (e.g., ethyl 3-ketocyclobutanecarboxylate at 86–90°C under 0.55 mm Hg) .
- Recrystallization : Use ethanol or chloroform for final purification, leveraging solubility differences .
- Chromatography : HPLC or column chromatography resolves polar impurities, especially when synthesizing halogenated analogs .
Advanced Research: How do reaction mechanisms differ when this compound acts as a nucleophile vs. an electrophile?
Answer:
- Nucleophilic Behavior : The hydroxyl group participates in esterification or substitution reactions (e.g., Grignard additions at −80°C) .
- Electrophilic Behavior : The carbonyl group undergoes nucleophilic attack, as seen in keto-enol tautomerism during oxidation .
Key Insight : Steric hindrance from the cyclobutane ring slows reactivity compared to linear esters. Computational modeling (DFT) is recommended to map transition states .
Advanced Research: What pharmacokinetic properties make this compound suitable for drug development?
Answer:
- Absorption : High gastrointestinal absorption due to moderate logP values (~1.5–2.0) .
- Metabolism : The ester group is prone to hydrolysis, releasing the active hydroxy acid metabolite .
- Toxicity : Low acute toxicity (LD₅₀ > 500 mg/kg in rodent models) but requires dose optimization for chronic use .
| Property | Value/Range | Method |
|---|---|---|
| logP | 1.5–2.0 | Computational (PubChem) |
| Plasma Protein Binding | 60–70% | In vitro assays |
| Half-life | 2–4 hours | Rodent pharmacokinetics |
Advanced Research: How can researchers resolve contradictions in reported reaction yields (e.g., oxidation with TiO₂ vs. CrO₃)?
Answer:
Discrepancies arise from:
- Catalyst Activity : TiO₂ provides a larger surface area for oxidation than CrO₃ .
- Side Reactions : CrO₃ may over-oxidize intermediates; use NMR to detect byproducts like carboxylic acids .
Troubleshooting Steps :
Validate reaction conditions (temperature, solvent purity).
Employ LC-MS to quantify side products.
Optimize catalyst loading (e.g., 10% w/w TiO₂) .
Advanced Research: How does halogen substitution (e.g., iodine vs. bromine) impact the reactivity of this compound derivatives?
Answer:
Halogenated analogs show distinct reactivity and bioactivity:
| Compound | Reactivity | Biological Activity |
|---|---|---|
| Ethyl 3-iodocyclobutanecarboxylate | High | Anticancer potential |
| Ethyl 3-bromocyclobutanecarboxylate | Moderate | Antimicrobial |
| Ethyl 3-chlorocyclobutanecarboxylate | Low | Minimal activity |
| Mechanistic Insight : Iodine’s polarizability enhances nucleophilic substitution rates, making it preferable for click chemistry . |
Basic Research: What spectroscopic methods best characterize this compound?
Answer:
- NMR : ¹H NMR identifies protons (e.g., triplet at δ 1.27 for CH₃; quartet at δ 4.15 for CH₂) .
- IR : Strong C=O stretch at 1730 cm⁻¹ and broad OH stretch at 3450 cm⁻¹ .
- X-ray Crystallography : Resolves cyclobutane ring conformation and hydrogen-bonding networks .
Advanced Research: How does stereochemistry influence the biological activity of this compound derivatives?
Answer:
- Cis vs. Trans Isomers : Cis-configuration (e.g., cis-ethyl 3-hydroxycyclobutanecarboxylate) enhances binding to enzyme active sites due to reduced steric clash .
- Enantiomers : Chiral HPLC separates enantiomers, with the (R)-form showing 2x higher antimicrobial activity than the (S)-form .
Advanced Research: What biological targets are hypothesized for this compound in therapeutic applications?
Answer:
- Enzyme Inhibition : Potential inhibitor of cyclooxygenase-2 (COX-2) due to structural mimicry of arachidonic acid .
- Receptor Modulation : Interacts with GABA receptors in preliminary neuroactivity assays .
Validation Steps :
Perform molecular docking with COX-2 (PDB: 1CX2).
Conduct in vitro enzyme inhibition assays .
Basic Research: What storage conditions preserve the stability of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
